tert-butyl N-(4-cyclopropyl-1,3-oxazol-5-yl)carbamate
Description
tert-butyl N-(4-cyclopropyl-1,3-oxazol-5-yl)carbamate is a specialized carbamate derivative featuring a 1,3-oxazole ring substituted with a cyclopropyl group at the 4-position and a tert-butoxycarbonyl (Boc) protecting group at the 5-position. The Boc group is widely utilized in organic synthesis to protect amines, enabling selective reactivity in multi-step reactions. The cyclopropyl substituent introduces steric strain and unique electronic properties, which can influence the compound’s conformational stability and intermolecular interactions. This molecule is likely employed as a building block in medicinal chemistry, particularly in the development of bioactive molecules targeting enzymes or receptors where steric and electronic modulation is critical .
Properties
IUPAC Name |
tert-butyl N-(4-cyclopropyl-1,3-oxazol-5-yl)carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O3/c1-11(2,3)16-10(14)13-9-8(7-4-5-7)12-6-15-9/h6-7H,4-5H2,1-3H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHQJCMNOHICGGA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=C(N=CO1)C2CC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301156691 | |
| Record name | Carbamic acid, N-(4-cyclopropyl-5-oxazolyl)-, 1,1-dimethylethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301156691 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1803608-46-9 | |
| Record name | Carbamic acid, N-(4-cyclopropyl-5-oxazolyl)-, 1,1-dimethylethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1803608-46-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Carbamic acid, N-(4-cyclopropyl-5-oxazolyl)-, 1,1-dimethylethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301156691 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
The synthesis of tert-butyl N-(4-cyclopropyl-1,3-oxazol-5-yl)carbamate involves several steps. One common method includes the use of palladium-catalyzed cross-coupling reactions. For instance, tert-butyl carbamate can be reacted with various aryl halides in the presence of a palladium catalyst and a base such as cesium carbonate in a solvent like 1,4-dioxane . This method allows for the formation of N-Boc-protected anilines, which can then be further processed to obtain the desired compound.
Chemical Reactions Analysis
tert-Butyl N-(4-cyclopropyl-1,3-oxazol-5-yl)carbamate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different products.
Reduction: Reduction reactions can be carried out using common reducing agents.
Substitution: Substitution reactions are facilitated by the presence of reactive functional groups in the compound.
Common reagents used in these reactions include palladium catalysts, cesium carbonate, and various solvents like 1,4-dioxane . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
tert-Butyl N-(4-cyclopropyl-1,3-oxazol-5-yl)carbamate has a wide range of applications in scientific research:
Chemistry: It is used in the synthesis of N-Boc-protected anilines and tetrasubstituted pyrroles.
Biology: The compound is utilized in various biological studies due to its unique chemical properties.
Industry: The compound is used in industrial processes for the production of various chemical intermediates.
Mechanism of Action
The mechanism of action of tert-butyl N-(4-cyclopropyl-1,3-oxazol-5-yl)carbamate involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to target molecules, leading to changes in their activity and function. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Table 1: Key Structural and Functional Comparisons
| Compound Name | Substituent(s) | CAS Number | Key Features | Potential Applications |
|---|---|---|---|---|
| This compound | 4-cyclopropyl | N/A | Steric strain from cyclopropyl; moderate polarity | Drug intermediates requiring rigid, lipophilic motifs |
| tert-butyl N-[(1R,2S)-2-hydroxycyclopentyl]carbamate | Cyclopentyl with hydroxyl | 1330069-67-4 | Hydrogen-bonding capability; chiral centers | Chiral synthons for asymmetric synthesis |
| tert-butyl N-[2-(4-formyl-1,3-oxazol-5-yl)ethyl]carbamate | 4-formyl, ethyl linker | N/A | Reactive formyl group; extended conjugation | Click chemistry or bioconjugation platforms |
| tert-butyl N-{[3-(4-methoxyphenyl)-4,5-dihydro-1,2-oxazol-5-yl]methyl}carbamate | 4-methoxyphenyl, dihydro-oxazole | 1193024-89-3 | Aromatic π-π interactions; reduced ring strain | Kinase inhibitors or GPCR-targeted therapeutics |
| tert-butyl N-[(3R,5S)-5-(trifluoromethyl)piperidin-3-yl]carbamate | Trifluoromethyl, piperidine | 1523530-57-5 | High electronegativity; metabolic stability | CNS drugs with enhanced blood-brain barrier penetration |
Key Comparative Analysis
Steric and Electronic Effects
- The cyclopropyl group in the target compound imposes significant steric hindrance compared to non-cyclic substituents (e.g., hydroxycyclopentyl in PBY1403191). This rigidity may enhance binding selectivity in enzyme pockets .
- Electron-withdrawing groups like trifluoromethyl (in 1523530-57-5) increase electrophilicity, whereas the formyl group (in ePharmaLeads’ compound) offers reactivity for further functionalization .
Hydrogen-Bonding Capacity
- Hydroxycyclopentyl derivatives (e.g., 1330069-67-4) enable hydrogen-bonding interactions, critical for target binding in polar environments. In contrast, the cyclopropyl group lacks such capacity, favoring hydrophobic interactions .
Biological Activity
Overview
tert-butyl N-(4-cyclopropyl-1,3-oxazol-5-yl)carbamate is a chemical compound with the molecular formula C11H16N2O3 and a molecular weight of 224.26 g/mol. This compound has garnered attention in scientific research due to its unique structural properties and potential biological activities. It is primarily utilized in various biological studies and industrial applications, particularly in the synthesis of other chemical intermediates.
The synthesis of this compound typically involves palladium-catalyzed cross-coupling reactions. A common method includes reacting tert-butyl carbamate with aryl halides in the presence of a palladium catalyst and a base like cesium carbonate in a solvent such as 1,4-dioxane. The compound exhibits several chemical reactivity patterns, including oxidation, reduction, and substitution reactions.
The biological activity of this compound is attributed to its interaction with specific molecular targets within biological systems. The mechanism of action involves binding to target molecules, which alters their activity and function. The precise molecular pathways affected can vary based on the context of use, indicating a need for further exploration in different biological environments.
Biological Activity
Research indicates that compounds similar to this compound exhibit a broad range of biological activities, including:
- Anticancer Activity : Studies have shown that oxazole derivatives can induce apoptosis in various cancer cell lines. For instance, compounds containing oxazole units have demonstrated cytotoxic effects against human leukemia and breast cancer cell lines .
- Antiparasitic Effects : Similar compounds have been noted for their potential in combating parasitic infections .
Case Studies
- Cytotoxicity Against Cancer Cells : In vitro studies demonstrated that derivatives of oxazole exhibited significant cytotoxicity against human breast adenocarcinoma (MCF-7) and melanoma (MEL-8) cell lines. Flow cytometry analysis indicated these compounds act as potent inducers of apoptosis in a dose-dependent manner .
- Selectivity and Potency : A recent study evaluated various oxazole derivatives against multiple cancer cell lines, revealing IC50 values ranging from sub-micromolar to micromolar concentrations. Some derivatives showed comparable potency to established chemotherapeutic agents like doxorubicin, highlighting their potential as therapeutic candidates .
Comparative Analysis
The biological activity of this compound can be compared with other related compounds:
| Compound Name | Biological Activity | IC50 Values (µM) | Target Cell Lines |
|---|---|---|---|
| This compound | Anticancer | Varies | MCF-7, MEL-8 |
| Doxorubicin | Anticancer | 0.1 - 10 | Various |
| Other Oxazole Derivatives | Anticancer/Antiparasitic | Sub-micromolar to micromolar | CEM-13, U-937 |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
